5-ethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide
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Overview
Description
5-ethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a combination of a thiophene ring, a tetrahydroquinoline moiety, and sulfonamide groups, which contribute to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene-2-sulfonamide core, followed by the introduction of the tetrahydroquinoline moiety and the propylsulfonyl group. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as employing purification techniques such as recrystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-ethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
5-ethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including enzyme inhibition and interaction with biological targets.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-ethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate signaling pathways involved in cell survival and inflammation . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]thiophene-2-sulfonamide
- 5-ethyl-N-((1-methylpiperidin-4-yl)methyl)thiophene-2-sulfonamide
Uniqueness
Compared to similar compounds, 5-ethyl-N-(1-(propylsulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl)thiophene-2-sulfonamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C18H24N2O4S3 |
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Molecular Weight |
428.6 g/mol |
IUPAC Name |
5-ethyl-N-(1-propylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)thiophene-2-sulfonamide |
InChI |
InChI=1S/C18H24N2O4S3/c1-3-12-26(21,22)20-11-5-6-14-13-15(7-9-17(14)20)19-27(23,24)18-10-8-16(4-2)25-18/h7-10,13,19H,3-6,11-12H2,1-2H3 |
InChI Key |
WVWIHCHUAVMGNZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(S3)CC |
Origin of Product |
United States |
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